

# Physical and Chemical Properties of Platycodin A

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## Compound of Interest

Compound Name: Platycodin A

Cat. No.: B1649378

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**Platycodin A** is a monoacetylated saponin compound isolated from the roots of *Platycodon grandiflorum* A. DC.[1]. Its core properties are summarized below.

Property	Data	Reference
CAS Number	66779-34-8	[1]
Molecular Formula	C <sub>59</sub> H <sub>94</sub> O <sub>29</sub>	[1]
Molecular Weight	1267.36 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	DMSO: ≥ 1.25 mg/mL (0.99 mM)	[1][2]
Storage (in solvent)	-80°C for 6 months; -20°C for 1 month (protect from light)	[1]

## Spectral Data

The chemical structure of **Platycodin A** has been established using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific raw spectral data is dispersed across various publications, these techniques are fundamental to its identification and characterization. UPLC-QToF/MS has been utilized for the simultaneous analysis of numerous saponins, including **Platycodin A** derivatives, from *Platycodon grandiflorum*[3].

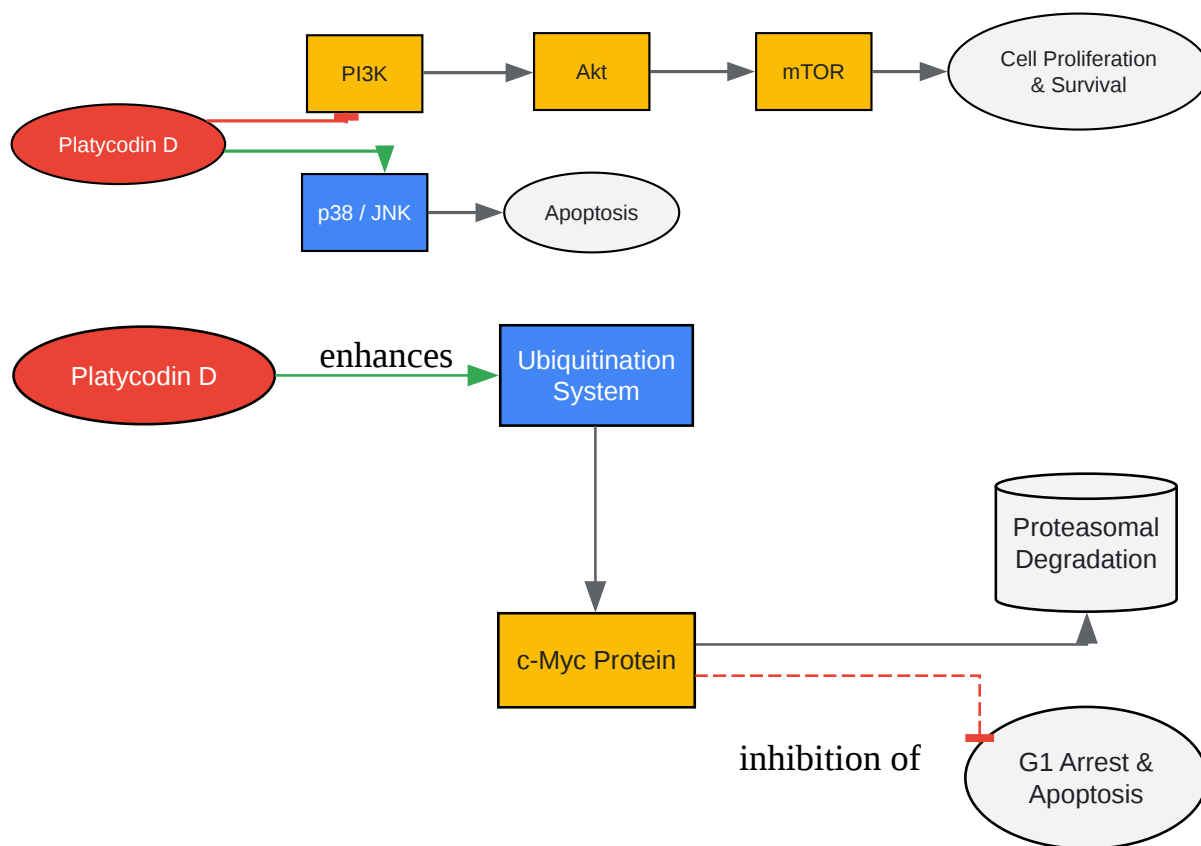
## Pharmacological Activity and Signaling Pathways (Platycodin D)

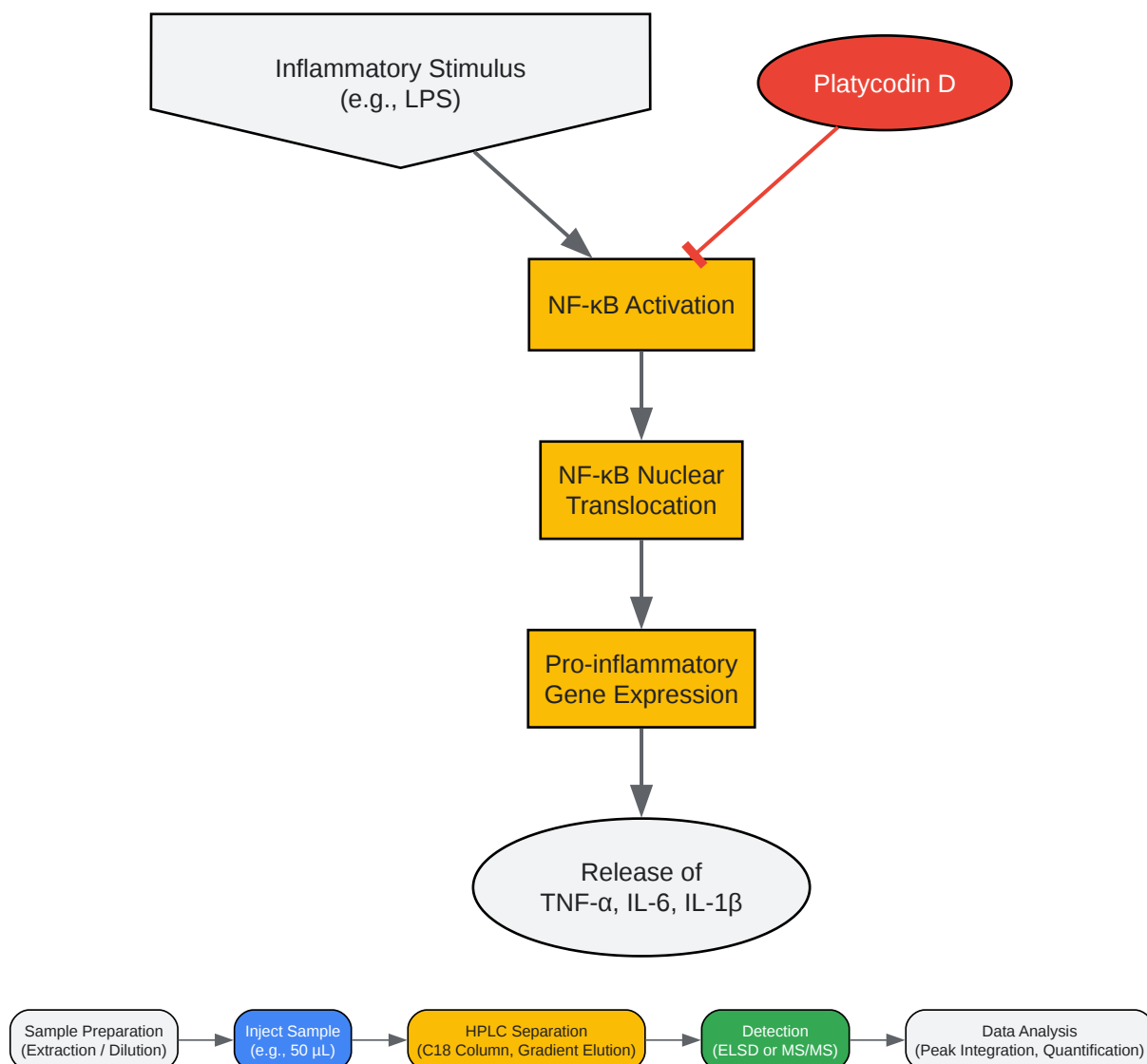
Platycodin D (PLD) is a major bioactive saponin from *Platycodon grandiflorum* and its mechanisms have been studied extensively. PLD exhibits multi-targeted anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways[4][5].

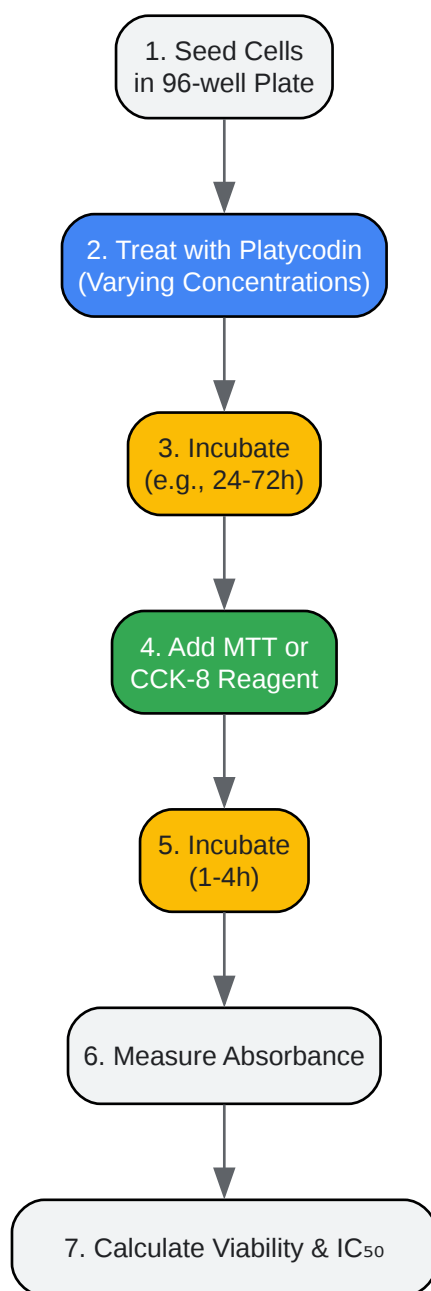
### Anti-Cancer Mechanisms of Platycodin D

PLD has been shown to induce apoptosis, cell cycle arrest, and autophagy while inhibiting angiogenesis and metastasis by targeting multiple signaling pathways frequently deregulated in cancers[4][6].

PLD suppresses tumor cell proliferation and survival by inhibiting the PI3K/Akt/mTOR pathway and activating the pro-apoptotic arms of the MAPK pathway (JNK and p38)[6][7][8]. This dual action leads to cell cycle arrest and apoptosis in various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma[6][7][9].







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